
2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-su lphonate (ammonium sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate (ammonium sodium salt) is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry for paper shading and other applications requiring bright, stable colors .
Métodos De Preparación
The synthesis of 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate involves several steps:
Diazotization: 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is diazotized.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The reactions are carried out in controlled environments to ensure the stability and quality of the final product.
Análisis De Reacciones Químicas
2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound’s staining properties make it useful in biological research for staining tissues and cells.
Mecanismo De Acción
The mechanism by which 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, which results in its characteristic color. The molecular structure, particularly the azo and benzothiazole groups, plays a crucial role in this light absorption process .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes and benzothiazole derivatives. Compared to these, 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate is unique due to its specific combination of functional groups, which confer its distinct color properties and stability. Some similar compounds are:
- Direct Yellow 142
- Direct Yellow 143
- Direct Yellow 147
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Propiedades
Fórmula molecular |
C26H26N5NaO9S3 |
|---|---|
Peso molecular |
671.7 g/mol |
Nombre IUPAC |
sodium;azane;2-[4-[[1-(2-methoxy-5-methyl-4-sulfoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C26H24N4O9S3.H3N.Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);1H3;/q;;+1/p-1 |
Clave InChI |
BPSOMXDZJFRMBW-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)O)OC)S(=O)(=O)[O-].N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
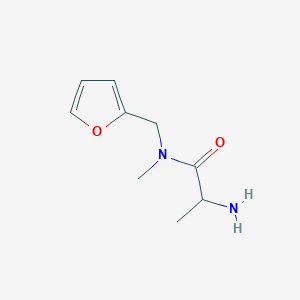
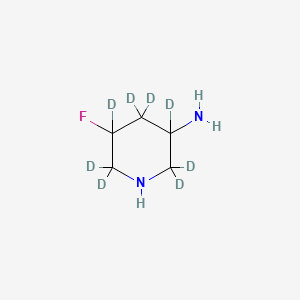
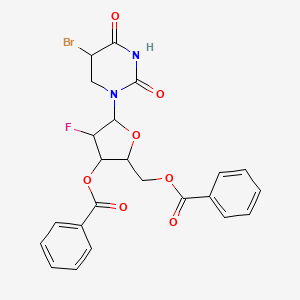
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
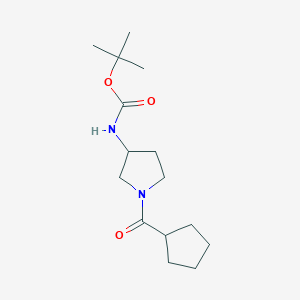
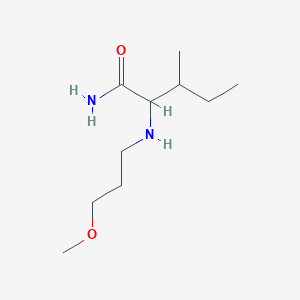
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
